molecular formula C16H12ClFN4O B12561334 4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine CAS No. 192203-56-8

4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine

Cat. No.: B12561334
CAS No.: 192203-56-8
M. Wt: 330.74 g/mol
InChI Key: YDFLAKCTZYFCBH-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is a complex organic compound that belongs to the bipyrimidine family. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a bipyrimidine scaffold. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a chloro-substituted pyrimidine is reacted with a fluoro-substituted phenyl compound under basic conditions. The methoxy and methyl groups are introduced through subsequent alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted bipyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of bipyrimidine derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine involves its interaction with specific molecular targets in the body. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific biological context and the nature of the substituents on the bipyrimidine scaffold.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
  • Trifluoromethyl-containing polysubstituted pyrimidine derivatives
  • Triazole-pyrimidine hybrids

Uniqueness

4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methoxy and methyl groups further modulate its electronic properties and biological activity, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

192203-56-8

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

2-[4-chloro-6-(2-fluorophenyl)pyrimidin-2-yl]-4-methoxy-6-methylpyrimidine

InChI

InChI=1S/C16H12ClFN4O/c1-9-7-14(23-2)22-15(19-9)16-20-12(8-13(17)21-16)10-5-3-4-6-11(10)18/h3-8H,1-2H3

InChI Key

YDFLAKCTZYFCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F)OC

Origin of Product

United States

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